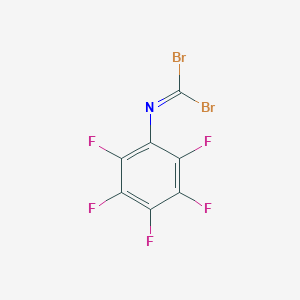
(Pentafluorophenyl)-carbonimidic dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pentafluorophenyl)-carbonimidic dibromide is a chemical compound known for its unique structure and reactivity It features a pentafluorophenyl group attached to a carbonimidic dibromide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Pentafluorophenyl)-carbonimidic dibromide typically involves the reaction of pentafluorophenyl isocyanate with bromine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
C6F5NCO+Br2→C6F5NCBr2
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis likely involves scaling up the laboratory procedures with appropriate safety and efficiency measures. This includes the use of industrial reactors and purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (Pentafluorophenyl)-carbonimidic dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, resulting in the formation of new bonds.
Oxidation and Reduction Reactions: While less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Addition Reactions: Nucleophiles such as Grignard reagents or organolithium compounds are used, often in anhydrous conditions to prevent side reactions.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile used. For example, substitution with an amine would yield a (Pentafluorophenyl)-carbonimidic amine derivative.
Scientific Research Applications
(Pentafluorophenyl)-carbonimidic dibromide has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential in drug development.
Industrial Applications: It is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (Pentafluorophenyl)-carbonimidic dibromide involves its reactivity with nucleophiles. The electron-withdrawing pentafluorophenyl group enhances the electrophilicity of the carbonimidic dibromide moiety, making it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new bonds and create complex molecules.
Comparison with Similar Compounds
Pentafluorophenyl isocyanate: Shares the pentafluorophenyl group but differs in its functional group.
Pentafluorophenyl esters: These compounds also contain the pentafluorophenyl group and are used in peptide synthesis.
Pentafluorophenol: A related compound with a hydroxyl group instead of the carbonimidic dibromide moiety.
Uniqueness: (Pentafluorophenyl)-carbonimidic dibromide is unique due to its combination of the pentafluorophenyl group and the carbonimidic dibromide moiety. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.
Properties
CAS No. |
114564-99-7 |
|---|---|
Molecular Formula |
C7Br2F5N |
Molecular Weight |
352.88 g/mol |
IUPAC Name |
1,1-dibromo-N-(2,3,4,5,6-pentafluorophenyl)methanimine |
InChI |
InChI=1S/C7Br2F5N/c8-7(9)15-6-4(13)2(11)1(10)3(12)5(6)14 |
InChI Key |
WAFLOVAOXIKLMF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)N=C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


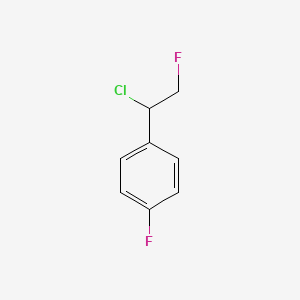
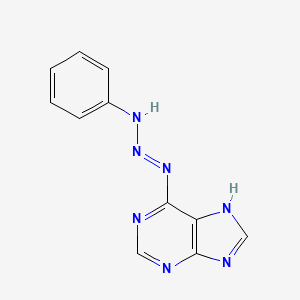
![(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14310038.png)
![5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde](/img/structure/B14310039.png)
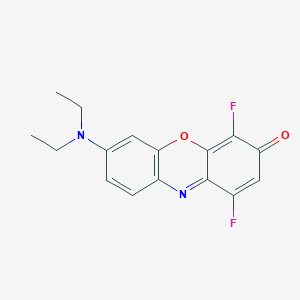
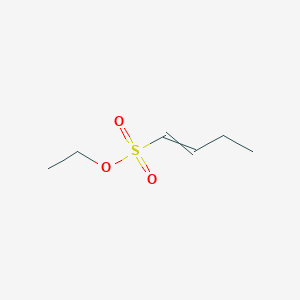
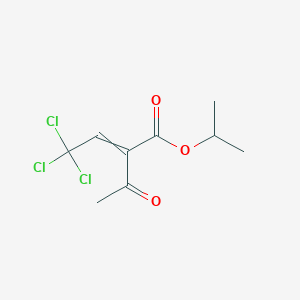
![{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B14310056.png)

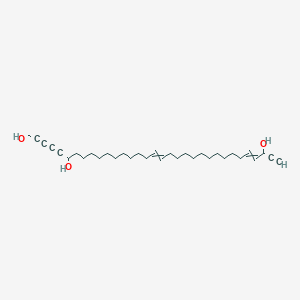
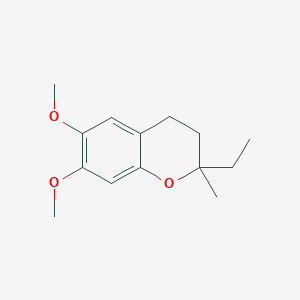
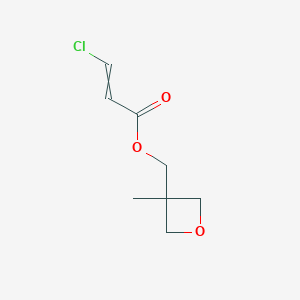
![[(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile](/img/structure/B14310079.png)
![{3-[2-(Chloromethyl)phenyl]propyl}(triethoxy)silane](/img/structure/B14310092.png)
